Remodelin

Übersicht

Beschreibung

Remodelin: is an orally active and selective inhibitor of the acetyltransferase NAT10 (N-acetyltransferase 10). It has garnered attention due to its potential therapeutic applications, particularly in the context of premature aging diseases like Hutchinson-Gilford Progeria Syndrome (HGPS) .

Wirkmechanismus

Target of Action

Remodelin is a specific inhibitor of N-acetyltransferase 10 (NAT10) . NAT10 is an enzyme that modifies N (4)‐Acetylcytidine (ac4C) acetylation . This compound has been shown to inhibit the expression of Hypoxia-inducible factors (HIFs) , which are key mediators expressed under hypoxic conditions and are involved in many diseases such as cancer and abnormal angiogenesis .

Mode of Action

The presence of this compound can suppress the elevated level of HIF-1α protein and its nuclear translocation induced by either treatment of cobalt chloride (CoCl2) or hypoxia in a dose or time-dependent way . More importantly, this compound can also inhibit the constitutional expression of HIF-1α and HIF-2α in VHL mutant 786-0 cells . The inhibition of HIFs by this compound requires NAT10 activity .

Biochemical Pathways

This compound affects the OPG/RANK/RANKL and TGF-β/BMP/Wnt signaling pathways, which are crucial for bone homeostasis . These pathways regulate the balance between bone resorption and formation, relying on the coordinated activity of osteoclasts and osteoblasts . This compound’s inhibition of NAT10 activity impacts these pathways, leading to changes in bone remodeling .

Pharmacokinetics

It’s known that this compound is a small molecule, which typically allows for good bioavailability .

Result of Action

In biological analysis, the treatment of cultured HUVECs with this compound could inhibit in vitro cell migration and invasion and tube-formation . This suggests that this compound could be a new potential inhibitor of HIFs for use in angiogenesis targeting therapy in either cancers or inflammatory diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, long-term exposure to microgravity can lead to a monthly loss of 1% –1.5% of volumetric bone mineral density in the weight-bearing bones due to increased bone resorption and decreased bone formation . This could potentially impact the effectiveness of this compound in bone remodeling.

Biochemische Analyse

Biochemical Properties

Remodelin plays a significant role in biochemical reactions by inhibiting the activity of N-acetyltransferase 10. This enzyme is responsible for the acetylation of RNA, a modification that can affect RNA stability and function. This compound interacts with N-acetyltransferase 10 by binding to its active site, thereby preventing it from catalyzing the acetylation of RNA. Additionally, this compound has been shown to interact with other proteins and biomolecules, including hypoxia-inducible factors, which are involved in cellular responses to low oxygen levels .

Cellular Effects

This compound has been observed to exert various effects on different types of cells and cellular processes. In human cell lines, this compound treatment has been shown to inhibit the acetylation of RNA, leading to changes in RNA stability and function. This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to suppress the expression of hypoxia-inducible factors, which are key regulators of cellular responses to hypoxia . This suppression can lead to reduced cell migration, invasion, and tube formation in endothelial cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the active site of N-acetyltransferase 10. By binding to this site, this compound inhibits the enzyme’s ability to acetylate RNA, thereby affecting RNA stability and function. Additionally, this compound has been shown to inhibit the expression of hypoxia-inducible factors by preventing their nuclear translocation and subsequent activation of target genes . This inhibition can lead to changes in gene expression and cellular responses to hypoxia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing it to exert its effects over extended periods. Long-term treatment with this compound has been shown to result in sustained inhibition of N-acetyltransferase 10 activity and reduced acetylation of RNA. Additionally, long-term treatment with this compound can lead to persistent suppression of hypoxia-inducible factors and their associated cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit N-acetyltransferase 10 activity and reduce RNA acetylation without causing significant toxicity. At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the efficacy of this compound increases with dosage up to a certain point, beyond which additional increases in dosage do not result in further benefits and may cause harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to RNA acetylation and hypoxia response. By inhibiting N-acetyltransferase 10, this compound affects the acetylation of RNA, which can influence RNA stability and function. Additionally, this compound’s inhibition of hypoxia-inducible factors can impact metabolic pathways related to cellular responses to low oxygen levels, including pathways involved in angiogenesis and cell survival .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within specific cellular compartments. For example, this compound has been shown to accumulate in the nucleus, where it can interact with N-acetyltransferase 10 and hypoxia-inducible factors to exert its effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it interacts with N-acetyltransferase 10 and hypoxia-inducible factors. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The nuclear localization of this compound is crucial for its ability to inhibit N-acetyltransferase 10 activity and suppress hypoxia-inducible factors .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Der Syntheseweg für Remodelin beinhaltet die Hemmung der NAT10-Aktivität. spezifische Details zu den Synthesschritten und Reaktionsbedingungen sind in der Literatur nicht allgemein verfügbar. Forscher haben sich hauptsächlich auf seine biologischen Wirkungen konzentriert, anstatt auf seine chemische Synthese.

Industrielle Produktionsmethoden: Leider sind Informationen über großtechnische Produktionsverfahren für this compound begrenzt. Als Forschungssubstanz wird es hauptsächlich im Labor eingesetzt.

Analyse Chemischer Reaktionen

Reaktionstypen: Das chemische Verhalten von Remodelin ist eng mit seiner Hemmung von NAT10 verbunden. Während detaillierte Reaktionsmechanismen rar sind, unterliegt es wahrscheinlich Wechselwirkungen im Zusammenhang mit Acetylierung und Acetyltransferase-Hemmung.

Häufige Reagenzien und Bedingungen: seine Auswirkungen auf zelluläre Prozesse deuten auf Wechselwirkungen mit zellulären Mechanismen hin, die an der DNA-Replikation und der Aufrechterhaltung der Kernform beteiligt sind .

Hauptprodukte: Die bei this compound-bedingten Reaktionen gebildeten Hauptprodukte werden nicht explizit berichtet. Weitere Forschung ist erforderlich, um diese Aspekte zu klären.

Wissenschaftliche Forschungsanwendungen

Die Anwendungen von Remodelin umfassen verschiedene wissenschaftliche Bereiche:

Chemie: Seine Rolle als NAT10-Inhibitor eröffnet Wege, um Acetylierungsprozesse zu untersuchen.

Biologie: Forscher untersuchen seine Auswirkungen auf die Zellgesundheit, insbesondere in HGPS-Modellen.

Medizin: Potenzielle therapeutische Anwendungen für vorzeitige Alterungssyndrome.

Industrie: Obwohl es noch nicht industriell weit verbreitet ist, könnten seine einzigartigen Eigenschaften zukünftige Anwendungen inspirieren.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Hemmung von NAT10. Durch die Modulation von NAT10 beeinflusst es die Mikrotubuli-Umlagerung und rettet die Kernform in LMNA-depletierten Zellen . Dieser Mechanismus könnte vielversprechend sein, um Unterernährung und vorzeitiges Altern zu bekämpfen.

Vergleich Mit ähnlichen Verbindungen

Einzigartigkeit: Die Einzigartigkeit von Remodelin liegt in seiner spezifischen Zielsetzung von NAT10. Nur wenige Verbindungen weisen eine solche Selektivität auf.

Ähnliche Verbindungen: Während this compound hervorsticht, gehören zu den anderen Acetyltransferase-Inhibitoren C646, Curcumin und Anacardinsäure . Ihre genauen Mechanismen und Anwendungen unterscheiden sich.

Biologische Aktivität

Remodelin is a small-molecule compound that has garnered attention for its biological activity, particularly in the context of cancer treatment. It primarily functions as an inhibitor of N-acetyltransferase 10 (NAT10), which plays a crucial role in cellular processes such as acetylation and gene expression. This article explores the pharmacological effects of this compound, focusing on its mechanisms of action, therapeutic targets, and relevant research findings.

This compound's primary mechanism involves the inhibition of NAT10 by occupying the acetyl-CoA binding pocket. This inhibition leads to a reduction in acetylation levels, which is significant for various cellular functions, including gene expression and cell proliferation. The compound has been shown to:

- Inhibit cell proliferation : Studies indicate that this compound can suppress the growth of osteosarcoma (OS) cells by reducing the expression of genes associated with cell proliferation and survival, such as ESR2, IGF1, and MAPK1 .

- Alter epithelial-mesenchymal transition (EMT) : In cancer models, this compound has been reported to reverse EMT changes under hypoxic conditions, thereby enhancing the sensitivity of cancer cells to chemotherapeutic agents like doxorubicin .

Key Findings from Research

Research has identified several key biological activities associated with this compound:

- Osteosarcoma Treatment : In vitro experiments demonstrated that this compound inhibited the proliferation of OS cells and reduced mRNA expression levels of critical genes involved in tumor progression. Specifically, network pharmacology analyses identified 116 overlapping genes as potential therapeutic targets .

- Cancer Pathways : KEGG pathway analysis revealed that differentially modified genes by this compound are implicated in cancer pathways, RNA transport, and RNA degradation, highlighting its role in tumor biology .

- Hypoxia Response : this compound treatment has been shown to suppress hypoxia-induced changes in cancer cells, which is relevant for improving therapeutic outcomes in hypoxic tumors .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Target Genes |

|---|---|---|

| Inhibition of OS cell proliferation | Reduced growth and survival | ESR2, IGF1, MAPK1 |

| Reversal of EMT | Increased sensitivity to doxorubicin | E-cadherin, Vimentin |

| Regulation of mRNA metabolism | Altered gene expression profiles | Various (116 identified) |

Case Study Overview

Several studies have validated the effects of this compound through both in vitro and in vivo experiments:

- Osteosarcoma Cell Line Studies : Experiments using U2OS cells demonstrated significant reductions in cell viability upon treatment with this compound. The expression levels of key oncogenes were markedly decreased .

- Hepatocellular Carcinoma Models : In vivo studies indicated that the addition of this compound enhanced the efficacy of doxorubicin treatment by modulating EMT markers and reducing hypoxia-related gene expression .

Detailed Research Findings

- Gene Expression Analysis : Through RNA sequencing and acRIP-seq techniques, researchers identified significant alterations in gene expression profiles post-treatment with this compound. The findings suggested that this compound's regulatory effects extend beyond mere inhibition of NAT10 to broader implications for cellular metabolism and tumor biology .

Eigenschaften

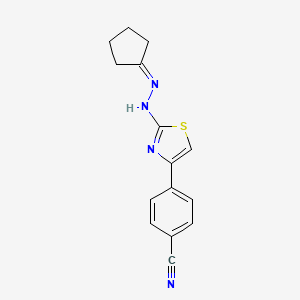

IUPAC Name |

4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4S/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13/h5-8,10H,1-4H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEJIFARBQJLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949912-58-7 | |

| Record name | 949912-58-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is N-acetyltransferase 10 (NAT10), and what is its role in cells?

A1: N-acetyltransferase 10 (NAT10) is an enzyme primarily localized in the nucleolus that plays a role in various cellular processes, including RNA modification, specifically the addition of N4-acetylcytidine (ac4C) to RNA transcripts, and potentially in DNA replication and repair [, , , ].

Q2: How does Remodelin interact with NAT10?

A2: While initially reported as a NAT10 inhibitor, further research suggests that this compound might not directly interact with the active site of NAT10 and inhibit its catalytic activity []. this compound's mechanism of action, particularly its interaction with NAT10, requires further investigation.

Q3: What are the downstream effects of this compound treatment in cells?

A3: Studies have observed various effects of this compound in different cellular contexts:

- Nuclear architecture: this compound treatment can improve nuclear shape defects in cells with compromised nuclear lamina, such as those deficient in Lamin A/C or derived from Hutchinson-Gilford Progeria Syndrome (HGPS) patients [].

- Cellular senescence: this compound treatment appears to delay premature cellular senescence, potentially by restoring a defective nuclear import pathway mediated by Transportin-1 [].

- Mitochondrial metabolism: Research suggests that this compound treatment may alter mitochondrial lipid metabolism in cancer cells, impacting the levels of metabolites associated with fatty acid elongation and beta-oxidation [].

- Epithelial-mesenchymal transition (EMT): this compound has been reported to reverse the epithelial-to-mesenchymal transition (EMT) in some cancer cells, potentially contributing to its anti-cancer effects [, , ].

Q4: Does this compound affect other cellular pathways besides NAT10?

A4: Yes, research suggests that this compound might interact with multiple protein targets and impact various cellular processes. For instance, it has been shown to:

- Restore a Transportin-1 mediated nuclear import pathway in HGPS cells [].

- Affect microtubule organization, potentially contributing to its effects on nuclear shape [].

- Influence the expression of hypoxia-inducible factors (HIFs) [, ].

- Modulate the expression of genes involved in mitochondrial fatty acid metabolism [].

Q5: What is the molecular formula and weight of this compound?

A5: This information is currently unavailable in the provided research abstracts. A comprehensive characterization of this compound's structure is necessary.

Q6: Is there any spectroscopic data available for this compound?

A6: The research abstracts do not provide spectroscopic data for this compound.

Q7: What is known about this compound's material compatibility and stability?

A7: Information regarding this compound's stability under various conditions (temperature, pH, light exposure), its compatibility with different solvents and excipients, and its potential for degradation is currently lacking in the provided abstracts.

Q8: What is known about the structure-activity relationship (SAR) of this compound?

A8: The research abstracts do not provide specific details about the SAR of this compound. Understanding the structural elements critical for its biological activity could guide the development of more potent and selective analogs.

Q9: Is there any information available regarding the toxicology and safety profile of this compound?

A10: While some studies mention that this compound exhibits low toxicity in specific cell lines at tested concentrations [, , ], comprehensive toxicological studies are crucial to assess its safety profile in vitro and in vivo.

Q10: What are the key findings from in vitro studies on this compound?

A10: In vitro studies have demonstrated the following effects of this compound:

- Reduced viability of various cancer cell lines, including breast cancer, hepatocellular carcinoma, and multiple myeloma cells [, , , , , ].

- Attenuation of doxorubicin resistance in breast cancer cells [].

- Reversal of hypoxia-induced epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma cells [].

- Improved nuclear shape in HGPS cells and aged normal cells [].

Q11: What are the key findings from in vivo studies on this compound?

A11: In vivo studies have shown that this compound:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.